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Compound of Interest

Compound Name: Thrombin inhibitor 13

Cat. No.: B15579838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties

and inhibitory characteristics of the synthetic peptide Thrombin Inhibitor P13. The information

presented herein is intended to support research and development efforts in the fields of

anticoagulation and thrombosis.

Core Properties of Thrombin Inhibitor P13
Thrombin Inhibitor P13 is a synthetic peptide that has been identified as a competitive inhibitor

of thrombin, a key enzyme in the blood coagulation cascade.[1] Understanding its fundamental

properties is crucial for its application and further development as a potential therapeutic agent.

Physicochemical Data
The following table summarizes the key physicochemical and biological properties of Thrombin

Inhibitor P13.
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Property Value Source

Peptide Sequence N-RGDAGFAGDDAPR [1]

Inhibition Constant (Ki) 106 µM [1]

IC50 115 µM [1]

Mechanism of Inhibition Competitive Inhibitor [1]

Binding Site Thrombin Exosite 1 [1]

Binding Forces
Hydrogen bonding and van der

Waals forces
[1]

Mechanism of Action and Signaling Pathway
Thrombin Inhibitor P13 functions as a competitive inhibitor by binding to the exosite 1 of

thrombin.[1] This binding event physically obstructs the access of thrombin's natural substrate,

fibrinogen, to the active site, thereby preventing the conversion of fibrinogen to fibrin and

subsequent clot formation. The interaction is primarily driven by non-covalent forces,

specifically hydrogen bonds and van der Waals interactions.[1]
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Caption: Competitive inhibition of thrombin by Peptide P13.

Experimental Protocols
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The following sections detail representative methodologies for the characterization of Thrombin

Inhibitor P13.

Determination of IC50 (Colorimetric Method)
This protocol describes a typical colorimetric assay to determine the half-maximal inhibitory

concentration (IC50) of a peptide inhibitor against thrombin.

Principle: The enzymatic activity of thrombin is measured by its ability to cleave a synthetic

chromogenic substrate, releasing a colored product (e.g., p-nitroaniline), which can be

quantified by measuring its absorbance at a specific wavelength. The presence of an inhibitor

will reduce the rate of substrate cleavage.

Materials:

Human α-thrombin

Chromogenic thrombin substrate (e.g., S-2238)

Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and a carrier protein like BSA)

Thrombin Inhibitor P13 stock solution

96-well microplate

Microplate reader

Procedure:

Preparation of Reagents: Prepare working solutions of thrombin, S-2238, and a serial

dilution of Peptide P13 in Tris-HCl buffer.

Assay Setup: In a 96-well plate, add a fixed volume of Tris-HCl buffer to each well.

Inhibitor Addition: Add varying concentrations of Peptide P13 to the respective wells. Include

a control well with no inhibitor.
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Enzyme Addition: Add a fixed concentration of human α-thrombin to each well to initiate the

pre-incubation.

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow

the inhibitor to bind to the enzyme.

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate S-

2238 to each well.

Kinetic Measurement: Immediately place the microplate in a reader pre-set to 37°C and

measure the change in absorbance at 405 nm over time.

Data Analysis:

Calculate the reaction velocity (rate of change in absorbance) for each inhibitor

concentration.

Determine the percentage of inhibition for each concentration relative to the control (no

inhibitor).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Inhibition Constant (Ki) for a
Competitive Inhibitor
This protocol outlines the determination of the inhibition constant (Ki), which represents the

binding affinity of the inhibitor to the enzyme.

Principle: For a competitive inhibitor, the apparent Michaelis constant (Km) increases with

increasing inhibitor concentration, while the maximum reaction velocity (Vmax) remains

unchanged. By measuring the enzyme kinetics at various substrate and inhibitor

concentrations, the Ki can be calculated.

Materials:
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Same as for the IC50 determination.

Procedure:

Assay Setup: Set up a series of experiments, each with a fixed concentration of Peptide P13

(including a zero-inhibitor control).

Substrate Titration: For each fixed inhibitor concentration, perform a substrate titration by

varying the concentration of the chromogenic substrate (S-2238) across a range of

concentrations (typically below and above the Km).

Kinetic Measurements: For each combination of inhibitor and substrate concentration,

measure the initial reaction velocity as described in the IC50 protocol.

Data Analysis:

For each inhibitor concentration, plot the initial velocity against the substrate concentration

and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km,app)

and Vmax.

Confirm that Vmax is constant across all inhibitor concentrations.

The Ki can be determined using one of the following methods:

Dixon Plot: Plot the reciprocal of the velocity (1/v) against the inhibitor concentration ([I])

at different fixed substrate concentrations. The intersection point of the lines gives -Ki on

the x-axis.

Lineweaver-Burk Plot: Create a double reciprocal plot (1/v vs. 1/[S]) for each inhibitor

concentration. The lines will intersect at the y-axis (1/Vmax). The slope of each line is

Km,app/Vmax. A secondary plot of the slopes versus the inhibitor concentration will be

linear with an x-intercept of -Ki.

Non-linear Regression: Globally fit the entire dataset (velocity vs. substrate and inhibitor

concentrations) to the Michaelis-Menten equation for competitive inhibition: v = (Vmax *

[S]) / (Km * (1 + [I]/Ki) + [S])
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a peptide

thrombin inhibitor.
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Caption: Workflow for kinetic characterization of Peptide P13.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of
Thrombin Inhibitor Peptide P13]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579838#physicochemical-properties-of-thrombin-
inhibitor-13]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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